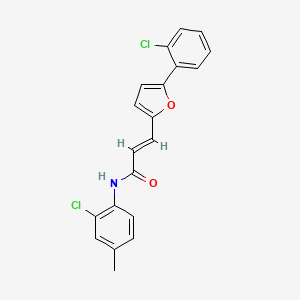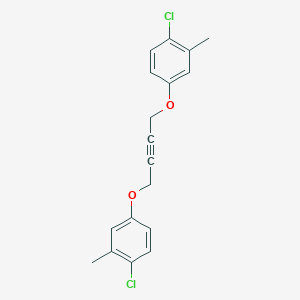
2,3,5,6-Tetrabromo-4-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrabromo-4-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of four bromine atoms and one chlorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromo-4-chloropyridine typically involves the bromination of 4-chloropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrabromo-4-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are used.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrabromo-4-chloropyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetrabromo-4-chloropyridine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachloropyridine: Similar in structure but with chlorine atoms instead of bromine.
2,3,5,6-Tetrabromo-4-methylpyridine: Similar but with a methyl group instead of a chlorine atom.
Uniqueness: 2,3,5,6-Tetrabromo-4-chloropyridine is unique due to the combination of bromine and chlorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
69368-33-8 |
|---|---|
Molekularformel |
C5Br4ClN |
Molekulargewicht |
429.13 g/mol |
IUPAC-Name |
2,3,5,6-tetrabromo-4-chloropyridine |
InChI |
InChI=1S/C5Br4ClN/c6-1-3(10)2(7)5(9)11-4(1)8 |
InChI-Schlüssel |
ICVHEWUAWRNITL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
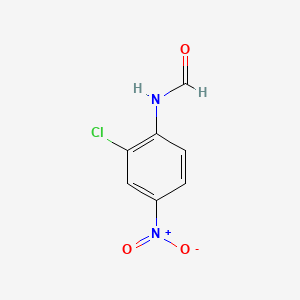
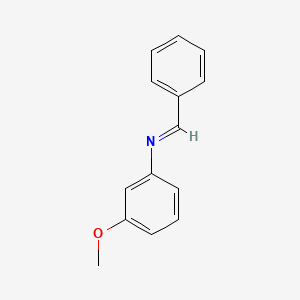
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
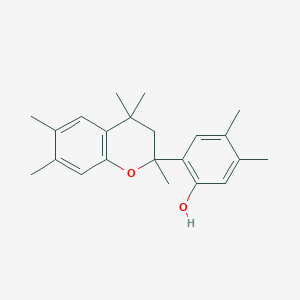


![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
